Citric acid nickel salt

Description

Significance in Coordination and Materials Science

The study of nickel-citrate chemistry is significant for several reasons. In coordination chemistry, it provides a model for understanding the interactions between metal ions and polycarboxylic acids, which are prevalent in biological systems. laboratorynotes.com The ability of citrate (B86180) to form stable complexes with nickel ions is crucial for various applications. smolecule.com

In materials science, nickel citrate serves as a valuable precursor for the synthesis of a range of materials. laboratorynotes.comchemimpex.com Its thermal decomposition can yield nickel oxide (NiO) or metallic nickel nanoparticles with controlled size, morphology, and crystallinity. smolecule.comlaboratorynotes.com These nanomaterials have applications in:

Catalysis: Nickel-based catalysts derived from citrate precursors are used in organic reactions such as hydrogenation and reforming. laboratorynotes.comnih.gov A coordination polymer of nickel and citric acid (Ni-CP) has been shown to be an efficient catalyst in multicomponent reactions. nih.gov

Battery Materials: The decomposition products of nickel citrate are utilized in the fabrication of battery components. laboratorynotes.com

Ceramics and Pigments: Nickel oxide derived from nickel citrate finds use in the production of ceramic pigments. laboratorynotes.com

Magnetic Materials: The controlled synthesis of nickel-containing materials from citrate precursors is relevant to the development of magnetic materials. laboratorynotes.com

Electroplating: Nickel citrate is used in electroplating baths to deposit thin layers of nickel onto conductive surfaces, offering improved brightness and potentially more environmentally friendly processes. smolecule.comsigmaaldrich.com

Historical Context of Nickel Complexation with Organic Ligands

The field of organonickel chemistry has a rich history, beginning with the discovery of nickel tetracarbonyl in 1890. pageplace.de A significant milestone was the "nickel effect," discovered by Ziegler and his colleagues, where the presence of nickel was found to catalyze the dimerization of ethylene (B1197577). pageplace.deshenvilab.org This discovery highlighted the importance of ligands in stabilizing nickel catalysts and paved the way for extensive research into nickel's coordination with organic molecules. pageplace.de

The systematic study of coordination compounds was pioneered by Alfred Werner in the late 19th and early 20th centuries. solubilityofthings.comlibretexts.org His coordination theory, which proposed that metal ions are surrounded by a specific number of ligands in a defined spatial arrangement, laid the foundation for modern coordination chemistry. solubilityofthings.comlibretexts.org The development of techniques like X-ray crystallography further advanced the understanding of the three-dimensional structures of these complexes. solubilityofthings.com The coordination chemistry of nickel, in particular, has been extensively studied, revealing a wide variety of complexes with different oxidation states and geometries. researchgate.net The interaction of nickel with organic ligands like citrate is a continuation of this long-standing exploration into the fascinating world of coordination chemistry.

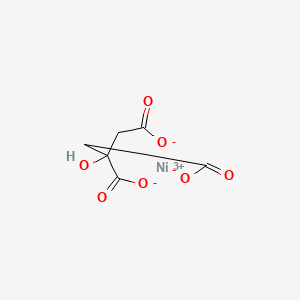

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;nickel(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZURURAKNSDHT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NiO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22605-92-1 | |

| Record name | Citric acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies of Citric Acid Nickel Salt and Derived Materials

Solution-Phase Synthesis Techniques

Solution-phase methods are widely employed for the synthesis of nickel citrate (B86180) and its derivatives, offering control over the composition and morphology of the final products. These techniques utilize nickel citrate as a key intermediate or precursor.

The sol-gel method is a versatile wet-chemical technique that uses nickel citrate to produce nanostructured materials with a high degree of homogeneity. smolecule.com In this process, a "sol," a colloidal suspension of solid particles, is formed, which then undergoes a transition into a "gel," a solid network enclosing a liquid phase.

A common approach involves dissolving stoichiometric amounts of a nickel salt, such as nickel nitrate (B79036), and citric acid in water. smolecule.comjetir.orgjetir.org The solution is heated, typically between 80°C and 100°C, with continuous stirring. smolecule.comjetir.orgjetir.org This process facilitates the formation of a viscous gel, which is a network of nickel-citrate complexes. smolecule.com The gel serves as a homogeneous precursor that, upon thermal treatment like calcination, decomposes to yield nanocrystalline materials such as nickel oxide (NiO) or nickel ferrite (B1171679) (NiFe2O4). smolecule.comjetir.orgjetir.orgresearchgate.net The mole ratio of the metal nitrate to citric acid is a critical parameter that influences the properties of the final product. jetir.orgresearchgate.net For instance, in the synthesis of nickel ferrite, a 1:3 molar ratio of metal nitrate to citric acid is often used. jetir.org The pH of the initial solution can also be adjusted, for example, by adding ammonia (B1221849), to control the reaction and stabilize the nitrate-citrate solution. jetir.orgscientific.net

The sol-gel auto-combustion method is a variation where the dried gel undergoes a self-sustaining combustion reaction, leading to the formation of fine powders. jetir.orgsciforum.net This technique is advantageous for producing nanoparticles with a narrow size distribution. sciforum.net

Table 1: Parameters in Sol-Gel Synthesis of Nickel-Based Nanoparticles

| Parameter | Description | Typical Values/Ranges | Impact on Product |

|---|---|---|---|

| Nickel Precursor | The source of nickel ions. | Nickel Nitrate (Ni(NO3)2·6H2O) | --- |

| Chelating Agent/Fuel | Forms a complex with metal ions and acts as a fuel in auto-combustion. | Citric Acid (C6H8O7) | Controls particle size and morphology. mdpi.com |

| Molar Ratio (Metal:Citric Acid) | The stoichiometric ratio between the metal precursor and citric acid. | 1:1, 1:2, 1:3, 1:4, 1:6, 1:8 | Influences the composition (e.g., Ni vs. NiO) and crystallite size. jetir.orgresearchgate.net |

| Solvent | The medium for the reaction. | Distilled or Deionized Water | --- |

| pH | The acidity or basicity of the solution. | Adjusted with Ammonia (NH3) to ~7 or other specific values (2, 5, 9). jetir.orgscientific.net | Affects the formation of the spinel structure and lattice parameters. scientific.net |

| Heating Temperature (Gelation) | The temperature at which the sol is converted to a gel. | 80°C - 110°C | Promotes the formation of a viscous gel. jetir.orgjetir.org |

| Annealing/Calcination Temperature | The temperature at which the precursor gel is heat-treated. | 350°C - 700°C | Determines the crystallinity, phase, and particle size of the final product. jetir.orgresearchgate.net |

Co-precipitation is another effective technique for synthesizing nanoparticle precursors where nickel citrate plays a crucial role as a chelating or capping agent. researchgate.netresearchgate.net This method involves the simultaneous precipitation of two or more cations from a solution.

In a typical synthesis of nickel-containing nanoparticles, an aqueous solution of a nickel salt (e.g., nickel nitrate) is mixed with a solution of another metal salt if a mixed-metal oxide is desired (e.g., ferric nitrate for nickel ferrite). researchgate.net Citric acid is added to the solution, where it acts as a chelating agent, forming complexes with the metal ions. researchgate.net A precipitating agent, such as sodium hydroxide (B78521) or ammonia, is then added to the solution to induce the formation of a hydroxide precipitate. researchgate.netrsc.org The presence of citric acid helps to control the size and prevent the agglomeration of the nanoparticles. mdpi.com The resulting precipitate is then washed, dried, and often calcined at elevated temperatures to obtain the final nanoparticle product, such as nickel oxide or nickel ferrite. researchgate.net The calcination temperature significantly influences the particle size, with higher temperatures generally leading to larger particles. researchgate.net

For instance, in the ammonia-free co-precipitation of a nickel-cobalt-manganese hydroxide precursor, citric acid is used as a chelating agent to replace ammonia, offering a more environmentally friendly process. rsc.orgdntb.gov.ua The pH of the co-precipitation is a critical parameter determined by solubility and complex formation diagrams. rsc.orgresearchgate.net

Chelation-assisted synthesis leverages the ability of citric acid to form stable, multi-dentate complexes with nickel ions. laboratorynotes.comresearchgate.net This complexation is fundamental to controlling the reactivity and subsequent formation of nickel-containing materials. conicet.gov.ar Citric acid, being a polycarboxylic acid, can coordinate to a Ni²⁺ center through its carboxylate and hydroxyl groups. laboratorynotes.com

This chelation effect is exploited in various synthesis routes. For example, in the preparation of supported nickel catalysts, the addition of citric acid to the impregnation solution enhances the dispersion of nickel particles and strengthens the interaction with the support material. mdpi.com The citrate ligands coordinate with nickel ions, which can prevent the aggregation of nickel nanoparticles during the subsequent calcination process. mdpi.com The pH of the solution and the molar ratio of citric acid to the nickel salt are crucial parameters that determine the extent of complexation and the properties of the resulting material. conicet.gov.ar

In the synthesis of nickel hexacyanoferrate nanocubes, the complexation of Ni²⁺ ions with citrate at different temperatures allows for fine-tuning of the nanocrystal dimensions. d-nb.inforsc.org The formation of nickel-citrate complexes reduces the concentration of free Ni²⁺ ions, thereby controlling the nucleation and growth kinetics of the nanocrystals. d-nb.info

Electrochemical Synthesis Approaches

Electrochemical methods provide an alternative route for the synthesis of nickel-based materials, where nickel citrate can be a key component of the electrolyte bath.

Electrodeposition is a process where a metallic coating is deposited onto a conductive substrate by passing an electric current through an electrolyte solution. Nickel can be electrodeposited from baths containing citrate ions, which act as complexing agents. nmfrc.orgmdpi.com These citrate baths offer advantages such as producing smoother and more uniform nickel layers with a finer crystal structure compared to traditional Watts baths. mdpi.com

The electrolyte bath typically consists of a nickel salt (e.g., nickel sulfate), a source of citrate ions (e.g., trisodium (B8492382) citrate), and often citric acid to buffer the pH. nmfrc.org The citrate ions form complexes with the Ni²⁺ ions in the solution. tandfonline.com This complexation affects the electrochemical potential required for nickel deposition and can inhibit the hydrogen evolution reaction, leading to higher cathodic current efficiency. tandfonline.com The deposition occurs on the cathode when a potential is applied. The presence of citrate complexes influences the nucleation and growth of the nickel deposit, often resulting in a compact, globular surface morphology and a nanocrystalline microstructure. mdpi.com

Table 2: Typical Composition of a Nickel Citrate Electroplating Bath

| Component | Concentration Range (g/L) | Purpose |

|---|---|---|

| Nickel Sulfate (NiSO₄·6H₂O) | 100 | Source of Ni²⁺ ions |

| Trisodium Citrate | 25 | Complexing agent, buffer |

| Citric Acid | 20 | pH buffer, complexing agent |

Data sourced from a study on electroplating nickel onto steel substrates. nmfrc.org

The properties of the electrodeposited nickel are highly dependent on the control of various deposition parameters.

pH: The pH of the citrate bath significantly influences the cathodic polarization and the quality of the deposit. Adjusting the pH, often with NaOH, can shift the polarization curves. nmfrc.org For instance, satisfactory nickel deposits have been obtained at a pH of 5.0. nmfrc.org In the electrodeposition of Ni-Mo alloys, alkaline pH values (e.g., 8-10) are often preferred. frontiersin.orgnih.gov

Current Density: The applied current density affects the deposition rate, cathodic current efficiency, and the morphology of the deposit. nmfrc.orgmdpi.com Higher current densities can lead to changes in the surface structure. mdpi.com

Temperature: Temperature influences the kinetics of the deposition process. mdpi.comelectrochemsci.org In some cases, increasing the temperature can enhance the catalytic activity of the deposited nickel. mdpi.com For Ni-Mo alloy deposition, lower temperatures (25–45°C) can promote the formation of metallic alloys. frontiersin.orgnih.gov

Citrate Concentration: The concentration of citrate ions in the bath is a critical factor. tandfonline.comfrontiersin.orgaidic.it A higher citrate concentration can lead to the formation of more nickel-citrate complexes, which can decrease the concentration of free Ni²⁺ ions and affect the deposition rate and the composition of the deposited alloy. tandfonline.comfrontiersin.orgnih.gov Increasing the citrate concentration can also shift the plating potential to more positive values. electrochemsci.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Nickel Citrate | Ni₃(C₆H₅O₇)₂ |

| Nickel(II) Sulfate | NiSO₄ |

| Nickel(II) Chloride | NiCl₂ |

| Citric Acid | C₆H₈O₇ |

| Nickel(II) Nitrate | Ni(NO₃)₂ |

| Nickel Oxide | NiO |

| Nickel Ferrite | NiFe₂O₄ |

| Trisodium Citrate | Na₃C₆H₅O₇ |

| Sodium Hydroxide | NaOH |

| Ammonia | NH₃ |

| Ferric Nitrate | Fe(NO₃)₃ |

| Nickel-Cobalt-Manganese Hydroxide | NiₓCoᵧMnz(OH)₂ |

| Nickel Hexacyanoferrate | Ni₂[Fe(CN)₆] |

| Sodium Hypophosphite | NaH₂PO₂ |

| Ethylene (B1197577) Glycol | C₂H₆O₂ |

| Boric Acid | H₃BO₃ |

| Methane (B114726) Sulphonic Acid | CH₄O₃S |

| Naphthalene Sulphonic Acid | C₁₀H₈O₃S |

| Phenol (B47542) Sulphonic Acid | C₆H₆O₄S |

| Saccharin | C₇H₅NO₃S |

| Butynediol | C₄H₆O₂ |

| Nickel Aminosulphonate | Ni(SO₃NH₂)₂ |

| Sodium Chloride | NaCl |

| Ethanol | C₂H₅OH |

| Nickel-Molybdenum (B8610338) Alloy | Ni-Mo |

| Molybdate (B1676688) | MoO₄²⁻ |

| Ammonium (B1175870) Hydroxide | NH₄OH |

| Tartrate | C₄H₄O₆²⁻ |

| Potassium Permanganate | KMnO₄ |

| Hydrogen Peroxide | H₂O₂ |

| Oxalic Acid | C₂H₂O₄ |

| Malic Acid | C₄H₆O₅ |

| o-phenylenediamine | C₆H₈N₂ |

| Copper Nitrate | Cu(NO₃)₂ |

| Carbon Dots | C-dots |

| Boron Phosphate | BPO₄ |

| Sodium-1-dodecylsulfate | C₁₂H₂₅NaO₄S |

| Alumina | Al₂O₃ |

| Ceria | CeO₂ |

| Silica | SiO₂ |

| SBA-15 | Mesoporous Silica |

| Nickel-Phosphorus Alloy | Ni-P |

| Nickel-Iron Alloy | Ni-Fe |

| Nickel-Tungsten Alloy | Ni-W |

Thermal Methods for Material Derivation

Thermal treatment of nickel citrate precursors is a crucial step in the synthesis of various nickel-based materials, including metallic nickel, nickel oxide, and composite nanoparticles. The specific outcomes of these thermal methods are highly dependent on parameters such as the temperature, heating rate, duration, and the composition of the surrounding atmosphere.

Calcination, the process of heating a solid material in a controlled atmosphere, typically air, is a widely used method to convert nickel citrate precursors into nickel oxides and related composites. The citrate gel method is particularly effective for producing homogeneous, nanocrystalline materials due to the atomic-level mixing of components within the gel network. smolecule.com

The process begins with the formation of a nickel citrate gel, where nickel ions are chelated by citrate ligands. smolecule.com This gel acts as a precursor that, upon heating, undergoes auto-combustion. smolecule.comgrafiati.com This combustion is an exothermic, self-sustaining reaction that leads to rapid heating and the formation of fine, high-surface-area powders. smolecule.com The citrate ligands serve a dual role as both complexing agents to ensure homogeneity and as fuel for the combustion reaction. smolecule.com

Research has shown that calcination of nickel citrate precursors in air, typically for one hour, over a temperature range of 150–700 °C, can yield composite Ni-NiO nanoparticles. researchgate.net The formation of this composite material has been observed to begin at a calcination temperature of 300 °C. researchgate.net By adjusting the pretreatment temperature between 300 °C and 700 °C, it is possible to control the ratio of metallic nickel (Ni) to nickel oxide (NiO) in the final product. researchgate.net

The morphology of the resulting materials is often a porous network of particles, sometimes described as having a cauliflower-like appearance. researchgate.net The particle size of these composites is also influenced by the calcination temperature. For instance, transmission electron microscopy (TEM) studies revealed that composites obtained at 400 °C had particle sizes ranging from 4–21 nm, which increased to 8–50 nm when the temperature was raised to 700 °C. researchgate.net

Optimization studies for preparing nanosized nickel oxide powders from citrate gel precursors have identified specific conditions for achieving desired properties. researchgate.net Calcining the precursor at 400 °C for one hour, with a citric acid to nickel (CA:Ni) molar ratio of 1.2, was found to be optimal for producing nanosized nickel oxide powders with a high specific surface area of 181 m²/g and particle sizes between 15–25 nm. researchgate.net Similarly, in the synthesis of Ni-Zn ferrite nanoparticles via the citrate-gel process, a calcination temperature of 400 °C was identified as an optimal condition. nih.govingentaconnect.com The calcination temperature significantly affects the grain size of the resulting materials, with higher temperatures generally leading to larger grain growth. conicet.gov.ar

Table 1: Effects of Calcination Temperature on Nickel Citrate Precursors

| Calcination Temperature (°C) | Atmosphere | Resulting Material | Key Findings/Morphology | Reference |

|---|---|---|---|---|

| 300 | Air | Ni-NiO composite | Initial formation of the composite is observed. | researchgate.net |

| 400 | Air | Ni-NiO composite | Particle sizes range from 4–21 nm; porous, cauliflower-like morphology. | researchgate.net |

| 400 | Air | Nanosized Nickel Oxide (NiO) | Optimal for high specific surface area (181 m²/g) and particle size of 15-25 nm (with CA:Ni ratio of 1.2). | researchgate.net |

| 700 | Air | Ni-NiO composite | Particle sizes increase to a range of 8–50 nm. | researchgate.net |

Pyrolysis and thermolysis involve the thermal decomposition of the nickel citrate precursor, often in an inert or controlled atmosphere, to yield specific products like metallic nickel or nickel oxide. laboratorynotes.comgncl.cn The decomposition pathway is a multi-step process that depends on the nature of the metal ion and the precursor composition. core.ac.uk

Thermal analysis of citrate precursors shows a general decomposition pattern. core.ac.uk An initial heating phase up to around 160 °C results in the loss of water. core.ac.uk Further heating between 160-230 °C can lead to the transformation of citrate into aconitate. core.ac.uk The final decomposition to metal oxides typically occurs in the range of 300-450 °C. core.ac.uk The thermal stability of nickel citrate complexes means they generally undergo decomposition at temperatures between 310-320 °C. researchgate.net

The atmosphere during pyrolysis is a critical factor determining the final product. laboratorynotes.comgncl.cn For example, studies on nickel citrate precursor fibers prepared by the sol-gel method showed that thermal decomposition in an argon (inert) atmosphere resulted in the formation of metallic nickel fibers. gncl.cn Notably, metallic nickel began to appear at a heat treatment temperature of 300 °C, and no nickel oxide was detected throughout the process, indicating that the nickel fibers were formed directly without an intermediate oxide reduction step. gncl.cn

In contrast, when the thermal decomposition is carried out in an oxidizing atmosphere (like air), the primary product is nickel oxide (NiO). laboratorynotes.com This makes pyrolysis a versatile method to selectively synthesize either metallic nickel or nickel oxide from the same nickel citrate precursor by simply controlling the gaseous environment. laboratorynotes.com

A variation of this technique involves replacing the high-temperature calcination step with a thermal annealing step under an inert atmosphere to pyrolyze the organic components into a protective carbon residue. rsc.org In one study, pyrolyzing a nickel acetylacetonate (B107027) precursor at 450 °C led to the formation of highly dispersed, carbon-coated nickel nanoparticles that exhibited lower particle sizes (mean size of 5.9 nm after reduction) and greater resistance to sintering compared to those prepared by traditional calcination methods. rsc.org

Table 2: Summary of Pyrolysis/Thermolysis of Nickel Citrate Precursors

| Temperature Range (°C) | Atmosphere | Intermediate/Final Product | Process Details | Reference |

|---|---|---|---|---|

| 160-230 | Not specified | Anhydrous citrates, Aconitate | Transformation of citrate to aconitate occurs. | core.ac.uk |

| 300-450 | Not specified | Metal Oxides | Final decomposition of intermediates to form oxides. | core.ac.uk |

| ≥ 300 | Argon (Inert) | Metallic Nickel (Ni) | Direct formation of nickel fibers without oxide intermediates. | gncl.cn |

| Not specified | Air (Oxidizing) | Nickel Oxide (NiO) | Decomposition yields nickel oxide as the primary product. | laboratorynotes.com |

| 450 | Inert | Carbon-coated Nickel Nanoparticles | Pyrolysis of organic ligands forms a protective carbon layer, preventing particle sintering. | rsc.org |

Compound Names

Iii. Coordination Chemistry and Solution Behavior

Complex Formation Equilibria and Stability Constants

The formation of nickel(II)-citrate complexes is not a simple one-to-one interaction but rather a series of equilibria involving variously protonated forms of the citrate (B86180) ligand. scite.aiscilit.commassey.ac.nzpublish.csiro.au The resulting complexes have been characterized through potentiometric and spectroscopic studies, revealing a rich speciation in solution. scite.aiscilit.commassey.ac.nzpublish.csiro.au

In aqueous solutions, particularly within a pH range of 3 to 6, several mononuclear nickel(II)-citrate complexes have been identified. scite.aiscilit.compublish.csiro.au These species include:

NiH₂L⁺: Formed at lower pH values where the citric acid (H₃L) is not fully deprotonated.

NiHL: A singly protonated complex.

NiL⁻: The fully deprotonated mononuclear complex.

NiL₂⁴⁻: A complex involving two citrate ligands per nickel ion. scite.aiscilit.compublish.csiro.au

The existence of these different species highlights the stepwise deprotonation of citric acid and its subsequent coordination to the nickel(II) ion. researchgate.net The formation of these complexes is crucial in understanding the bioavailability and transport of nickel in biological and environmental systems. researchgate.net

The stability of these complexes is quantified by their stability constants, which have been determined experimentally. These constants provide a measure of the strength of the interaction between the nickel(II) ion and the citrate ligand in its various protonation states.

Studies have reported several stability constants for the formation of these complexes at 25°C in a 0.1 mol dm⁻³ KCl medium. scite.aiscilit.compublish.csiro.au For instance, the thermodynamic formation constants at zero ionic strength have also been calculated for NiCit⁻, NiHCit, and NiH₂Cit⁺. researchgate.net

Interactive Data Table: Stability Constants of Ni(II)-Citrate Complexes

| Complex Species | Formation Reaction | Log β (at I=0.1 M KCl) | Log K (at I=0) | Reference |

| NiH₂L⁺ | Ni²⁺ + H₂L⁻ ↔ NiH₂L⁺ | - | 2.24 ± 0.11 | researchgate.net |

| NiHL | Ni²⁺ + HL²⁻ ↔ NiHL | - | 4.18 ± 0.10 | researchgate.net |

| NiL⁻ | Ni²⁺ + L³⁻ ↔ NiL⁻ | - | 6.86 ± 0.12 | researchgate.net |

| NiL₂⁴⁻ | Ni²⁺ + 2L³⁻ ↔ NiL₂⁴⁻ | - | - | scite.aiscilit.compublish.csiro.au |

| NiHCit⁻ | - | 6.76 | - | researchgate.net |

Note: The table presents a selection of reported stability constants. Direct comparison between different studies should be made with caution due to varying experimental conditions.

Ligand Coordination Modes and Structural Diversity

The citrate ion is a versatile ligand capable of coordinating to metal ions in several ways, leading to a variety of complex structures. This structural diversity is a direct consequence of the multiple functional groups on the citrate molecule and their response to the chemical environment.

The citrate ligand can act as a multidentate ligand, binding to the nickel(II) ion through its carboxylate and hydroxyl groups. laboratorynotes.com Studies have shown that citrate can coordinate in both a tridentate and quadridentate fashion.

In tridentate coordination, the citrate ion typically binds to a single nickel atom through two carboxylate oxygens and the hydroxyl oxygen. researchgate.nettandfonline.com In some structures, the citrate ion can act as a quadridentate ligand, coordinating through the hydroxyl group and two carboxylate oxygen atoms to one nickel atom, while also bridging to a second metal center through the remaining carboxylate group. researchgate.net This ability to form chelate rings, which can be five- or six-membered, contributes significantly to the stability of the resulting complexes. uu.nl

At low pH (around 3-6) , protonated complexes like NiH₂L⁺ and NiHL are prevalent. scite.aiscilit.compublish.csiro.au

In the pH range of 5-8 , the mononuclear bidentate [NiCit]⁻ complex is dominant. scite.ai

Above pH 8 , the coordination can involve the deprotonated hydroxyl group, leading to a tridentate form. scite.ai

At even higher pH (above 9) , the formation of polymeric species can occur. scite.ai

The nature of the counterion present in the system can also impact the resulting structure. For instance, the use of different counterions like potassium or ammonium (B1175870) can lead to the crystallization of different nickel-citrate complexes with distinct structural arrangements. researchgate.nettandfonline.com The presence of larger counterions can influence the packing of the complex units in the solid state, potentially affecting properties like magnetic behavior. nih.gov

The ability of the citrate ligand to bridge multiple metal centers facilitates the formation of extended structures, including dimers and polymers. laboratorynotes.comresearchgate.net In weakly alkaline solutions, evidence suggests the formation of polynuclear complexes. researchgate.net

Intermolecular Interactions in Nickel-Citrate Systems

Hydrophobic interactions can also play a role, particularly in aqueous solutions and in systems containing other organic molecules. While the citrate ligand itself is hydrophilic, the formation of large, complex nickel-citrate structures can create regions with some hydrophobic character. researchgate.net In certain extraction processes involving nickel-citrate complexes, the distinct structure observed has been attributed to amphiphilic complexes where the citrate ligand is hydrophilic and other components of the system are hydrophobic. researchgate.net The study of apomyoglobin has shown that citrate-containing solutions can be used to investigate nonspecific hydrophobic interactions that stabilize protein intermediates. pnas.org

The interplay of these intermolecular forces is critical in determining the physical and chemical properties of nickel-citrate compounds. The extensive hydrogen bonding network is a primary stabilizing factor in the solid state, while a combination of electrostatic, van der Waals, and hydrophobic interactions governs the behavior of these complexes in solution and their interaction with other molecules.

Interactive Data Table: Hydrogen Bond Details in a Nickel-Citrate Complex

This table details the hydrogen bonding environment around the water molecules in the crystal structure of a nickel-citrate complex.

| Atom 1 | Atom 2 | Distance (Å) |

| O(8) | O(9) | 2.74 - 2.99 |

| O(8) | K | Coordinated |

| O(9) | O(10) | 2.74 - 2.99 |

| O(9) | K | Coordinated |

| O(10) | K | Coordinated |

| O(11) | K | Coordinated |

| Data sourced from a study on the chelation of nickel(II) by citrate. researchgate.net |

Interactive Data Table: Nickel-Oxygen Bond Distances in a Nickel-Citrate Complex

This table presents the bond distances between the nickel atom and the oxygen atoms of the citrate ligand and water molecules.

| Bond | Distance (Å) |

| Ni-O (carboxyl) | 2.036(3) - 2.075(3) |

| Ni-O (hydroxyl) | 2.125(3) |

| Ni-OH₂ | 2.075(3) - 2.092(3) |

| Data is based on the crystal structure analysis of a nickel-citrate complex. smolecule.com |

Iv. Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis of Crystalline Phases

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of materials. Several crystalline phases of nickel citrate (B86180) complexes have been identified and characterized.

One prominent example is the potassium salt, K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, which crystallizes in the triclinic space group Pī. researchgate.netresearchgate.net Its structure consists of centrosymmetric dimers where each tri-ionized citrate ion acts as a tridentate ligand, binding to one nickel atom through two carboxylate oxygens and the hydroxyl oxygen. researchgate.netresearchgate.net A third carboxylate group provides a bridging bond to the second nickel atom, resulting in a distorted octahedral coordination around each Ni(II) ion, completed by two water molecules. researchgate.netresearchgate.net

Another well-characterized complex is the dimeric ammonium (B1175870) diaquocitratonickelate(II) dihydrate, (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O. This compound is also triclinic, with a structure featuring centrosymmetric dimers. researchgate.net The nickel-oxygen bond lengths in this complex have been precisely measured, revealing the coordination environment of the nickel ion. researchgate.net

Furthermore, the thermal decomposition of nickel citrate can lead to the formation of Ni-NiO composite nanoparticles. XRD analysis of these materials confirms the presence of face-centered cubic (fcc) nickel, with characteristic diffraction peaks corresponding to the (111), (200), (220), (311), and (222) crystallographic planes. researchgate.nete3s-conferences.org The relative intensities of these peaks provide information about the crystalline nature of the nickel nanoparticles. e3s-conferences.orgijtrd.com

Interactive Table: Crystal Data for Nickel Citrate Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| Potassium Nickel Citrate Tetrahydrate | K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O | Triclinic | Pī | Centrosymmetric dimers, tridentate citrate | researchgate.netresearchgate.net |

| Ammonium Diaquocitratonickelate(II) Dihydrate | (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O | Triclinic | - | Centrosymmetric dimers | researchgate.net |

| Ammonium Dicitratonickelate(II) Dihydrate | (NH₄)₄[Ni(Hcit)₂]·2H₂O | Monoclinic | P2₁/a | Octahedral nickel geometry | researchgate.net |

| Nickel-Iron Citrate Hydrate | Ni₃Fe₆O₄(C₆H₆O₇)₈·6H₂O | Amorphous | - | Precursor to Trevorite (NiFe₂O₄) | wikipedia.org |

| Nickel Citrate Decahydrate | Ni₃(C₆H₅O₇)₂·10H₂O | Crystalline | - | - | wikipedia.org |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in nickel citrate complexes and their coordination to the nickel ion.

The FTIR spectra of nickel citrate complexes are characterized by distinct absorption bands corresponding to the vibrations of the citrate ligand. researchgate.netnih.gov In aqueous solutions, the deprotonation of the carboxylic acid groups with increasing pH is evident in the FTIR spectra. researchgate.net The appearance of strong antisymmetric and symmetric carboxylate stretching bands confirms the coordination of the deprotonated carboxylic groups to the nickel ion. researchgate.net For instance, in Ni-Citrate solutions at pH values of 3.4, 5.1, and 8.7, absorption bands associated with the antisymmetric carboxylate stretch are observed around 1602 cm⁻¹ and 1567 cm⁻¹, while the symmetric stretch appears near 1413 cm⁻¹. researchgate.net

The FTIR spectrum of solid K₂[Ni(cit)(H₂O)₂]₂·4H₂O has been analyzed in detail, providing a model for understanding Ni(II)/citrate interactions. nih.gov The thermal decomposition of nickel citrate into Ni-NiO composites can also be monitored by FTIR, which helps in identifying the removal of the organic citrate precursor. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectra of citric acid and its complexes show characteristic bands that can be used for quantitative analysis. researchgate.netchemicalbook.com For example, the Raman spectrum of solid citric acid displays numerous sharp bands, which become broader and may shift in aqueous solution due to intermolecular interactions. researchgate.net

Interactive Table: Key FTIR Bands for Nickel Citrate Complexes

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~1711 | C=O stretch of carboxylic acid | Indicates undissociated carboxylic groups | researchgate.net |

| 1602, 1567 | Antisymmetric carboxylate stretch | Evidence of coordinated deprotonated carboxyl groups | researchgate.net |

| 1413 | Symmetric carboxylate stretch | Evidence of coordinated deprotonated carboxyl groups | researchgate.net |

| ~1216 | C-O stretch of carboxylic acid | Indicates undissociated carboxylic groups | researchgate.net |

Electron Microscopy (SEM, TEM, FE-SEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of nickel citrate-derived materials.

Field Emission Scanning Electron Microscopy (FE-SEM) of Ni-NiO composites formed from the thermal decomposition of nickel citrate reveals a porous network of particles with a cauliflower-like morphology. researchgate.net Scanning Electron Microscopy (SEM) images of nickel nanoparticles synthesized via a chemical reduction method using a citrate complex show agglomerated entities with varying morphologies, such as flower-like and dendritic shapes, depending on the synthesis conditions. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the determination of particle size and distribution. For Ni-NiO composites, TEM analysis has shown that the particle sizes can be controlled by the calcination temperature, ranging from 4–21 nm at 400 °C to 8–50 nm at 700 °C. researchgate.net TEM has also been used to characterize the size of nickel nanoparticles produced by other methods, revealing average diameters of around 40 nm and 65 nm in different studies. researchgate.netresearchgate.net

Elemental and Compositional Analysis (AAS, EDX, XPS)

Determining the elemental composition and surface chemistry of nickel citrate and its derivatives is crucial for a complete characterization.

Atomic Absorption Spectroscopy (AAS) has been used to determine the bulk elemental composition of nickel citrate complexes, confirming the ratios of nickel and other elements. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, confirms the purity of synthesized nickel nanoparticles by identifying the elements present in the sample. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. XPS has been employed to characterize the surface of Ni-NiO composites, helping to understand the oxidation state of nickel. researchgate.net Potentiometric and XPS studies have shown that nickel-citrate can form different complexes through varied coordination of the hydroxyl group. researchgate.net

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area and porosity of materials. This is particularly important for applications in catalysis and adsorption, where a high surface area is often desirable.

The BET surface area of a nickel-citric acid coordination polymer has been measured to be 22.65 m²/g, with a pore volume of 0.11 cm³/g and a pore diameter of 19.34 nm. nih.gov Such measurements are critical for understanding the material's potential performance in applications that depend on surface interactions.

Thermal Analysis Techniques (TG/DTA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of materials.

TGA of a nickel-citric acid coordination polymer shows two main weight loss stages. The first, between 50–270 °C, is attributed to the release of adsorbed water and DMF solvent. The second major weight loss, occurring between 270–340 °C, corresponds to the decomposition of the citric acid ligand, indicating a thermal stability of up to approximately 270 °C. nih.gov

The thermal decomposition of nickel citrate in air has been studied to produce Ni-NiO composite nanoparticles. Thermal analysis helps in selecting the appropriate calcination temperatures to achieve the desired composition and properties of the final material. researchgate.net For instance, the decomposition of a green crystalline nickel citrate, Ni₃(C₆H₅O₇)₂·10H₂O, starts at 333 K (60 °C) and it melts at 529 K (256 °C). wikipedia.org An amorphous nickel iron citrate begins to decompose above 200 °C. wikipedia.org

Advanced Spectroscopic Methods (UV-Vis, XANES, EXAFS) for Electronic Structure and Local Environment

Advanced spectroscopic techniques provide deeper insights into the electronic structure and local atomic environment of nickel in citrate complexes.

UV-Visible (UV-Vis) spectroscopy is sensitive to the electronic transitions within the d-orbitals of the nickel ion. The UV-Vis spectra of nickel-citrate solutions show a significant blueshift of the d-d transition for the octahedrally coordinated nickel ion as the pH of the solution increases. researchgate.net This shift is indicative of the progressive substitution of water ligands by the stronger citrate ligands. researchgate.net The reflectance spectrum of crystalline K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O shows maxima at 393 nm and 670 nm, which is consistent with the 1:1 nickel-citrate complex in dilute solution. researchgate.net

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for probing the local coordination environment and electronic structure of metal ions in both crystalline and amorphous materials. These techniques have been applied to study the structure of nickel sites in various complexes, providing detailed information on bond distances, coordination numbers, and the identity of neighboring atoms. acs.org

V. Thermal Decomposition Pathways and Derived Materials

Mechanism of Thermal Decomposition of Citrate (B86180) Precursors

The thermal decomposition of nickel citrate precursors is a complex, multi-step process involving dehydration, decomposition of the organic citrate moiety, and the formation of the final inorganic product. The exact pathway and intermediate species can be influenced by factors such as the heating rate, atmosphere, and the specific composition of the citrate complex.

Intermediate Product Formation

The thermal decomposition of metal citrates, including nickel citrate, generally proceeds through several key stages. Initially, the precursor undergoes dehydration, where physically adsorbed and coordinated water molecules are removed. This is typically followed by the decomposition of the citrate ligand itself.

Investigations into the thermal decomposition of various metal citrates suggest a common pathway involving the formation of intermediate organic species. Upon further heating, the citrate can be transformed into an aconitate intermediate. This aconitate species is then believed to decompose into citraconate before the final breakdown into gaseous products and the solid inorganic residue. The formation of these intermediates is a critical step that influences the subsequent formation and characteristics of the final nanomaterial.

Gaseous Decomposition Products

The thermal decomposition of the citrate precursor results in the evolution of various gaseous byproducts. The composition of these gases is dependent on the decomposition temperature and the surrounding atmosphere. Common gaseous products identified during the thermal decomposition of metal citrates include carbon dioxide (CO₂), carbon monoxide (CO), and acetone. In some cases, the decomposition in an inert atmosphere can also lead to the formation of elemental carbon, which can act as an in-situ reducing agent, influencing the final oxidation state of the nickel. The analysis of these gaseous products, often carried out using techniques like mass spectrometry coupled with thermogravimetric analysis (TG-MS), provides valuable insights into the decomposition mechanism and reaction kinetics.

Synthesis of Nickel Oxide (NiO) and Nickel (Ni) Nanomaterials

Nickel citrate serves as an excellent precursor for the synthesis of both nickel oxide (NiO) and metallic nickel (Ni) nanoparticles. The final product is largely determined by the conditions of the thermal treatment, particularly the temperature and the gaseous atmosphere.

Controlled Morphology and Particle Size via Thermal Treatment

The thermal decomposition of nickel citrate allows for significant control over the morphology and particle size of the resulting nickel oxide nanoparticles. By carefully manipulating the calcination temperature, it is possible to tailor these properties for specific applications. Generally, an increase in the calcination temperature leads to an increase in the average particle size of the NiO nanoparticles due to enhanced grain growth and sintering at higher thermal energies. For instance, studies have shown that increasing the calcination temperature can lead to a predictable increase in the crystallite size of the synthesized NiO.

| Calcination Temperature (°C) | Resulting NiO Particle Size (nm) |

| 350 | 4 |

| 550 | 9 |

This table presents illustrative data on the effect of calcination temperature on the particle size of copper-doped NiO nanoparticles prepared by a wet-chemical method, demonstrating the general trend of increasing particle size with higher temperatures.

Formation of Ni-NiO Composite Nanoparticles

Under specific thermal decomposition conditions, it is possible to synthesize composite nanoparticles consisting of both metallic nickel and nickel oxide (Ni-NiO). The formation of the metallic nickel phase is often attributed to the in-situ reduction of initially formed NiO by the carbonaceous residue from the decomposition of the citrate ligand, especially under inert or reducing atmospheres.

Research has demonstrated that the thermal decomposition of nickel citrate in air can lead to the formation of Ni-NiO composites, with the Ni-NiO composite starting to form at a calcination temperature of 300 °C. researchgate.net The ratio of Ni to NiO in the composite can be controlled by adjusting the pretreatment temperature. researchgate.net This control over the composition is crucial for applications where the synergistic properties of both metallic nickel and nickel oxide are desired. The particle size of these composite nanoparticles can also be tuned by the thermal treatment conditions. researchgate.net

| Calcination Temperature (°C) | Particle Size Range of Ni-NiO Composite (nm) |

| 400 | 4–21 |

| 700 | 8–50 |

This table shows the particle size of Ni-NiO composite nanoparticles obtained from the thermal decomposition of nickel citrate at different temperatures, as determined by transmission electron microscopy (TEM). researchgate.net

Preparation of Mixed Metal Oxides and Ferrites (e.g., Ni-Mn, NiFe₂O₄, LaNiO₃)

The citrate precursor method is a powerful technique for the synthesis of complex mixed metal oxides and ferrites. The ability to achieve a homogeneous mixture of different metal ions at the atomic level within the citrate gel is a key advantage, leading to the formation of phase-pure materials at relatively lower temperatures compared to traditional solid-state reaction methods.

The citrate-gel and polymeric precursor methods are commonly employed variations. In the citrate-gel method, metal nitrates and citric acid are dissolved in a solvent, and upon evaporation, a viscous gel is formed. This gel is then decomposed at elevated temperatures to yield the desired mixed oxide. The polymeric precursor method, an extension of the citrate method, involves the addition of a polyhydroxy alcohol like ethylene (B1197577) glycol to form a polyester (B1180765) network, which further ensures the homogeneity of the metal cations.

Synthesis of Ni-Mn Mixed Oxides: The citrate sol-gel route has been successfully used to synthesize mixed ternary spinel-type oxides such as MnxNi1-xCo2O4. uj.ac.za By using metal acetates as precursors and citric acid and ethylene glycol as chelating agents, it is possible to control the structure and particle size of the resulting nanoparticles. uj.ac.za

Synthesis of Nickel Ferrite (B1171679) (NiFe₂O₄): The citrate precursor technique is a well-established method for producing nanocrystalline nickel ferrite (NiFe₂O₄). unijourn.com A solution containing nickel and iron nitrates is mixed with citric acid, and the subsequent thermal decomposition of the dried gel leads to the formation of the spinel ferrite phase. unijourn.com The stoichiometry of the precursor can be confirmed through chemical analysis, ensuring the formation of the desired NiFe₂O₄ compound. unijourn.com

| Precursor Component | Percentage (%) |

| Ni | 8.03 |

| Fe | 15.20 |

| H₂O | 4.86 |

| Citrate | 71.90 |

This table shows the chemical analysis of a nickel-iron citrate precursor, confirming the stoichiometry as Ni₃Fe₆O₄(C₆H₆O₇)₈·6H₂O. unijourn.com

Synthesis of Lanthanum Nickelate (LaNiO₃): The polymeric precursor method, a modification of the citrate method, is effective for synthesizing perovskite oxides like lanthanum nickelate (LaNiO₃). In this process, a nickel citrate solution is prepared and mixed with lanthanum nitrate (B79036). The addition of ethylene glycol facilitates the formation of a polymeric gel, which upon calcination at temperatures as low as 600 °C, can yield single-phase LaNiO₃. researchgate.net The calcination temperature influences the crystallite size of the final product. mdpi.com

| Calcination Temperature (°C) | Crystallite Size of LaNiO₃ (nm) |

| 600 | 10.5 |

| 800 | 16.3 |

This table illustrates the effect of calcination temperature on the crystallite size of LaNiO₃ synthesized by the EDTA-citrate complexing method. mdpi.com

Vi. Advanced Applications in Materials Science

Nanomaterials Synthesis and Engineering

The use of nickel citrate (B86180) complexes is instrumental in the bottom-up fabrication of nickel-based nanostructures. Citric acid's role extends beyond that of a simple chelating agent; it can also act as a fuel in combustion synthesis, a stabilizer preventing particle agglomeration, and a template for creating porous architectures.

In the synthesis of nickel nanoparticles (NiNPs), citric acid acts as both a chelating agent and a stabilizer. jst.go.jp In sol-gel processes, nickel nitrate (B79036) is often used as the nickel precursor, which reacts with citric acid to form nickel citrate complexes in solution. mdpi.com This method allows for the homogeneous mixing of metal ions at the atomic level. jst.go.jp The subsequent thermal treatment, such as calcination, decomposes the citrate complex to yield nickel or nickel oxide nanoparticles. The molar ratio of citric acid to the nickel salt is a critical parameter that influences the size and phase of the resulting nanoparticles. For instance, in the synthesis of Ni/NiO nanocomposites, varying the mole ratio of nickel nitrate to citric acid from 1:1 to 1:8 resulted in a decrease in the average particle size from approximately 70 nm to 40 nm. mdpi.com At lower ratios, a mixture of ferromagnetic Ni and NiO is formed, while higher ratios tend to produce a single phase of NiO. mdpi.com

Citric acid also plays a crucial role as a stabilizing and sometimes a reducing agent. It can prevent the agglomeration of newly formed nanoparticles, leading to well-dispersed particles with controlled sizes. scirp.org In some synthesis routes, citric acid acts as a weaker, intermediate reductant, which can be beneficial for controlled deposition on a substrate. scirp.org

The formation of nickel nanowires can also be facilitated by processes involving citrate. In electroless deposition, trisodium (B8492382) citrate is used as a complexing agent to control the deposition reaction of nickel. nih.gov By adjusting the concentration of the citrate complex, the formation of nanowires with diameters ranging from 100-370 nm and lengths of several dozen micrometers has been achieved. nih.gov The citrate complex helps to prolong the deposition reaction, which is critical for the anisotropic growth required for nanowire formation. nih.gov

Table 1: Influence of Citric Acid on Nickel Nanoparticle Synthesis

| Synthesis Method | Role of Citric Acid | Nickel Precursor | Key Finding | Resulting Material | Average Size | Reference |

|---|---|---|---|---|---|---|

| Sol-Gel | Gelling Agent | Nickel Nitrate | Mole ratio affects particle size and composition. | Ni/NiO Nanocomposite | 40-70 nm | mdpi.com |

| Ultrasonic Alcohol | Reducing & Stabilizing Agent | Not specified | Prevents agglomeration, leading to hierarchical structures. | Spherical Nanoparticle Aggregates | 254 nm (secondary particles) | scirp.org |

| Electroless Deposition | Complexing Agent | Nickel Chloride | Controls deposition rate for nanowire formation. | Nickel Nanowires | 100-370 nm (diameter) | nih.gov |

Citric acid is widely employed in the creation of porous materials due to its role as a pore-forming agent or a fuel in combustion synthesis. In the sol-gel auto-combustion method, metal nitrates and citric acid are used to create a xerogel. nih.gov During heating, the auto-combustion of the citrate complex releases a significant amount of gases. nih.gov This rapid gas evolution acts as a template, creating a porous, sponge-like structure within the material. scientiaplena.org.br This technique has been used to prepare low-density porous Ni-Zn-Cu ferrites. nih.gov

Similarly, in the synthesis of porous Ni/SiO2 catalysts, citric acid is used as an organic additive. doi.org The spaces occupied by citric acid within the initial silica-nickel-citric acid composite turn into pores upon the elimination of the citric acid during calcination. doi.org This method allows for the formation of large mesopores, typically 5-10 nm in size. doi.org Furthermore, the formation of nickel citrate within the composite helps to suppress the aggregation of nickel species, leading to high nickel dispersion. doi.org

Another method, citric acid-addition ultrasonic spray pyrolysis (CA-USP), has been developed to synthesize porous particles for applications like solid oxide fuel cells (SOFCs). researchgate.net In this method, adding citric acid to the precursor solution results in the formation of submicron-sized, spherical, and highly porous particles with a sponge-like structure. researchgate.net The addition of citric acid has been shown to increase the specific surface area of materials like La0.8Sr0.2CoO3 (LSC) and La0.8Ca0.2MnO3 (LCM) particles. researchgate.net

Table 2: Citric Acid in the Synthesis of Porous Nickel-Containing Materials

| Synthesis Method | Role of Citric Acid | Precursors | Key Feature | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Sol-Gel Auto-Combustion | Fuel, Pore-former | Metal Nitrates, Citric Acid | Gas release during combustion creates pores. | Low-density porous ferrite (B1171679) | nih.gov |

| Sol-Gel with Additive | Pore-former, Dispersing agent | TEOS, Nickel Nitrate, Citric Acid | Spaces occupied by citric acid become pores. | Mesoporous Ni/SiO2 | doi.org |

| Ultrasonic Spray Pyrolysis (CA-USP) | Pore-former | Metal Nitrates, Citric Acid | Leads to sponge-like, porous, spherical particles. | Porous NiO-GDC, LSC, LCM | researchgate.net |

Perovskite Materials Synthesis (e.g., Barium Nickel Titanium Oxide, LaNiO3)

The sol-gel method using citric acid as a chelating agent is a prominent technique for synthesizing complex oxide materials like perovskites, ensuring a homogeneous distribution of metal cations in the precursor gel. rsc.org This homogeneity is crucial for forming the desired single-phase perovskite structure at lower calcination temperatures compared to traditional solid-state reaction methods.

In the synthesis of Barium Nickel Titanium Oxide (Ba2NiTi5O13), a two-step sol-gel method employs citric acid as a stabilizer. scirp.orgresearchgate.net The addition of citric acid, with molar ratios relative to the metal ions varying from 0.5 to 4.0, was found to influence the morphology of the final particles, resulting in spheres, cubes, or rods. scirp.orgresearchgate.net This morphological control is attributed to the preferential absorption of citrate on specific crystal faces, guiding the particle growth. scirp.org

For the synthesis of Lanthanum Nickelate (LaNiO3), a perovskite with significant catalytic and electronic applications, the citrate sol-gel and related Pechini methods are widely used. doi.orgjcsp.org.pk In this process, lanthanum and nickel nitrates are dissolved in a solution containing citric acid. jcsp.org.pk The citrate ions form complexes with the La³⁺ and Ni²⁺ cations. Upon heating, a solid amorphous citrate precursor is formed, which is then calcined at temperatures around 800°C to yield the crystalline LaNiO3 perovskite phase. doi.orgjcsp.org.pk The choice of chelating agent and solvent can affect the properties of the resulting LaNiO3 nanopowders. jcsp.org.pk The EDTA-citrate complexing method is another variation that allows for the formation of LaNiO3 at temperatures as low as 600°C. mdpi.com

Table 3: Citric Acid Assisted Synthesis of Perovskite Materials

| Material | Synthesis Method | Role of Citric Acid | Precursors | Key Finding | Reference |

|---|---|---|---|---|---|

| Barium Nickel Titanium Oxide (Ba2NiTi5O13) | Sol-Gel | Stabilizer, Morphology control | Ba(OH)2·H2O, Ni(CH3COO)2·4H2O, Ti(OPr)4, Citric Acid | Citric acid concentration affects particle morphology (spheres, cubes, rods). | scirp.orgresearchgate.net |

| Lanthanum Nickelate (LaNiO3) | Sol-Gel Combustion | Complexing Agent | La(NO3)3·6H2O, Ni(NO3)2·6H2O, Citric Acid | Enables formation of single-phase perovskite at high temperatures. | jcsp.org.pk |

| Lanthanum Nickelate (LaNiO3) | EDTA-Citrate Complexing | Complexing Agent | Lanthanum and Nickel salts, EDTA, Citric Acid | Allows for lower calcination temperatures (600°C) to form the perovskite phase. | mdpi.com |

Fabrication of Multi-component and Alloyed Materials (e.g., Ni-Co, Ni-Mo)

Citric acid and its salts are extensively used in both wet chemical synthesis and electrochemical deposition methods for producing multi-component and alloyed materials containing nickel. The complexing ability of citrate ions is key to controlling the co-deposition and uniform integration of different metal ions.

In the synthesis of nickel-cobalt (B8461503) oxide (NiCo2O4) nanoparticles via a self-combustion method, citric acid can be used as a solvent and fuel. researchgate.net The use of citric acid was found to produce materials with ferrimagnetic properties. researchgate.net However, its use could also lead to the presence of a separate NiO phase alongside the desired NiCo2O4 spinel structure, indicating that the reaction conditions must be carefully controlled. researchgate.net

For the fabrication of nickel-molybdenum (B8610338) (Ni-Mo) alloys, citric acid plays a crucial role in both sol-gel synthesis and electrodeposition. In the sol-gel approach, citric acid acts as a complexing agent for nickel and molybdenum precursors (e.g., nickel nitrate and ammonium (B1175870) molybdate). researchgate.netosti.gov The resulting gel is then calcined and reduced in a hydrogen atmosphere to form the Ni-Mo alloy. osti.gov This method can produce various alloy phases, including Ni(Mo) solid solutions, Ni4Mo, and NiMo, depending on the initial stoichiometry and reduction temperature. osti.gov

In the electrodeposition of Ni-Mo alloys, citrate baths are commonly used because citrate ions form stable complexes with both Ni²⁺ and molybdate (B1676688) ions, facilitating their induced co-deposition. jst.go.jpnd.edu Citric acid helps to stabilize the pH of the electrolyte and prevents the formation of undesirable heteropolymolybdate clusters. jst.go.jp However, the concentration of citric acid must be optimized, as high concentrations can lead to the formation of different Ni(II)-citrate complexes that decrease current efficiency. jst.go.jp The composition and properties of the electrodeposited Ni-Mo coatings, which are valuable for applications like hydrogen evolution reactions, are highly dependent on the parameters of the citrate-based electrolyte. nd.edu

Table 4: Role of Citric Acid in Ni-Co and Ni-Mo Alloy Fabrication

| Material | Fabrication Method | Role of Citric Acid | Precursors/Components | Key Aspect | Reference |

|---|---|---|---|---|---|

| Nickel Cobalt Oxide (NiCo2O4) | Self-Combustion | Solvent, Fuel | Nickel and Cobalt salts, Citric Acid | Influences magnetic properties; can lead to co-existing NiO phase. | researchgate.net |

| Ni-Mo Alloy | Gel-Combustion | Complexing Agent | Ammonium Molybdate, Nickel Nitrate, Citric Acid | Forms oxide precursors that are reduced to form various Ni-Mo alloy phases. | osti.gov |

| Ni-Mo Alloy | Electrodeposition | Complexing Agent, pH Stabilizer | Nickel Salt, Sodium Molybdate, Citric Acid | Facilitates induced co-deposition of Ni and Mo; concentration is critical. | jst.go.jp |

| Ni-Mo Bimetallic Carbide | Sol-Gel | Complexing Agent | Nickel and Molybdenum salts, Citric Acid | Creates precursors for carburization, leading to catalysts with high surface area. | researchgate.net |

Vii. Catalytic Applications

Heterogeneous Catalysis Using Nickel-Derived Materials

Materials derived from citric acid nickel salt are effective heterogeneous catalysts, primarily due to the fine control over the size and dispersion of nickel nanoparticles that the citrate (B86180) ligand allows during catalyst preparation.

Nickel-citric acid coordination polymers (Ni-CP) have been identified as efficient and reusable heterogeneous catalysts for multicomponent reactions (MCRs). mdpi.comnd.edu MCRs are highly valuable in organic synthesis as they offer a streamlined approach to building complex molecular architectures in a single step, which is both time and energy-efficient. mdpi.com

In one study, a Ni-CP was synthesized and characterized, revealing a porous microstructure with a good Brunauer-Emmett-Teller (BET) surface area. mdpi.comnd.edu This catalyst proved effective in the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives. mdpi.com For the synthesis of polyhydroquinolines, the reaction of 4-chlorobenzaldehyde (B46862) was used as a model to optimize the reaction conditions. It was found that the reaction did not proceed in the absence of the Ni-CP catalyst, highlighting its essential role. mdpi.com The catalyst was recoverable and could be reused multiple times without a significant drop in its catalytic activity. mdpi.comnd.edu

Table 1: Catalytic Performance of Ni-CP in the Synthesis of Polyhydroquinolines

| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0 | Ethanol | 80 | 12 | No reaction |

| 2 | 5 | Ethanol | 80 | 1.5 | 97 |

| 3 | 3 | Ethanol | 80 | 3 | 85 |

| 4 | 7 | Ethanol | 80 | 1.5 | 97 |

| 5 | 5 | Methanol | 80 | 2 | 90 |

| 6 | 5 | Water | 80 | 5 | 70 |

| 7 | 5 | Solvent-free | 80 | 4 | 80 |

Data sourced from a study on Ni-citric acid coordination polymer as a practical catalyst for multicomponent reactions. mdpi.com

The proposed mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives suggests that the Ni-CP acts as a Lewis acid, activating the aldehyde reactant. researchgate.net

The dry reforming of methane (B114726) (DRM), which converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of hydrogen and carbon monoxide), is a significant industrial process. researchgate.netuq.edu.au Nickel-based catalysts are widely used for DRM due to their high activity and low cost. mdpi.com However, they are prone to deactivation from carbon deposition (coking) and sintering of nickel particles at the high temperatures required for the reaction. researchgate.netbohrium.com

The use of citric acid in the preparation of supported nickel catalysts has been shown to mitigate these issues. researchgate.netCurrent time information in Bangalore, IN. When citric acid is used as a complexing agent during the synthesis of Ni-supported catalysts, it facilitates the formation of smaller, more highly dispersed nickel particles with a stronger interaction with the support. Current time information in Bangalore, IN. For instance, in a study using SBA-15 as a support, the Ni/SBA-15-M-C catalyst prepared with citric acid exhibited smaller Ni particle sizes compared to the catalyst prepared without it (Ni/SBA-15-M). Current time information in Bangalore, IN. This resulted in superior anti-coking and anti-sintering properties during the DRM reaction, leading to higher stability and sustained catalytic activity. Current time information in Bangalore, IN.

Similarly, modifying the preparation of Ni catalysts on a Mg-Al mixed oxide support with citric acid significantly slowed the coking rate and reduced the size of NiO-like domains that are prone to agglomeration. researchgate.net Another approach involves a microwave-induced self-combustion method to prepare nickel-based catalyst precursors, where citric acid can be used as a fuel. mdpi.com Although the heat release with citric acid was slower compared to other fuels like glycine, it influenced the crystallinity and particle size of the resulting catalyst. mdpi.com

Table 2: Comparison of Ni-based Catalysts for Dry Reforming of Methane

| Catalyst | Preparation Method | Support | Key Finding | Reference |

|---|---|---|---|---|

| Ni/SBA-15-M-C | Physical mixing with citric acid | SBA-15 | Smaller Ni particles, superior anti-coking and anti-sintering | Current time information in Bangalore, IN. |

| Ni/Mg-Al mixed oxide | Modified with citric acid | Mg-Al mixed oxide | Slower coking rate, reduced NiO agglomeration | researchgate.net |

Electrocatalysis

Materials derived from this compound are also showing promise as electrocatalysts for key energy-related reactions, including the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER), and the reduction of nitrogen to ammonia (B1221849). The presence of citrate in the synthesis or deposition bath often influences the morphology, crystal structure, and ultimately, the catalytic performance of the resulting nickel-based materials.

The electrochemical hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel from water. Nickel-based materials are attractive, low-cost alternatives to precious metal catalysts like platinum. mdpi.comresearchgate.net The use of citrate baths for the electrodeposition of nickel catalysts has been shown to enhance their HER performance in alkaline media. mdpi.comnih.gov

In a comparative study, nickel electrocatalysts were deposited on pencil graphite (B72142) from both a conventional Watts bath and an alkaline citrate bath using a pulsed current method. mdpi.comnih.gov The catalysts deposited from the citrate bath exhibited a finer, more uniform, and nanocrystalline microstructure. mdpi.com The best performing catalyst, deposited from the citrate bath at 50 mA cm⁻² and 40 °C, showed a lower overpotential and higher exchange current density compared to those from the Watts bath and pure nickel wire. mdpi.comnih.gov This improved performance is attributed to the complexing effect of trisodium (B8492382) citrate, which influences the nucleation and growth of the nickel deposit, leading to a larger active surface area and enhanced HER kinetics. mdpi.com

Table 3: Electrochemical Parameters for Ni Electrocatalysts in 1 M KOH

| Electrocatalyst | Deposition Bath | Overpotential at 10 mA cm⁻² (mV) | Overpotential at 100 mA cm⁻² (mV) | Exchange Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Ni-PGE-C5 | Citrate | -210 | -386 | 0.93 | -208 | mdpi.comnih.gov |

| Ni wire | - | ~-200 | - | - | - | mdpi.com |

Ni-PGE-C5 refers to the Ni electrocatalyst deposited from the citrate bath at 50 mA cm⁻² and 40 °C on a pencil graphite electrode.

The dissociation of nickel-citrate complexes is considered a rate-determining step in the reduction of nickel, and this process can be catalyzed by the hydrogen evolution reaction itself. nih.gov

For instance, NiO nanoparticles have been synthesized via a sol-gel method using nickel nitrate (B79036) as a precursor and citric acid as a gelling agent. researchgate.net The molar ratio of nickel nitrate to citric acid was found to significantly influence the formation of the Ni/NiO nanocomposite. researchgate.net In another study, mesoporous NiO was prepared and compared to a bulk-NiO synthesized using a modified sol-gel method with citric acid. mdpi.com The mesoporous structure, with a larger surface area and a higher density of Ni³⁺ and O⁻ species, exhibited superior OER performance with a lower overpotential. mdpi.com

Silver/nickel oxide (Ag/NiO) nanocomposites produced via a citrate sol-gel route also demonstrated excellent OER activity in alkaline medium. researchgate.netdntb.gov.ua The synthesized NiO, even without silver, showed a remarkably low overpotential, which was attributed to the synthesis method. researchgate.net Furthermore, citric acid is used in the sol-gel synthesis of complex perovskite oxides containing nickel, such as Ba₀.₅Sr₀.₅Co₀.₈Fe₀.₂O₃-δ (BSCF), which are highly active OER catalysts. uq.edu.au

Table 4: OER Performance of Nickel-Based Catalysts

| Catalyst | Synthesis Method | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|---|

| meso-NiO | Template method | 1.0 M KOH | 132 (vs Ag/AgCl) | ~60 | mdpi.com |

| bulk-NiO | Sol-gel with citric acid | 1.0 M KOH | >132 (vs Ag/AgCl) | ~75 | mdpi.com |

| NiO | Citrate sol-gel | 0.1 M KOH | 262 | - | researchgate.net |

The electrochemical nitrogen reduction reaction (NRR) to produce ammonia under ambient conditions is a highly sought-after alternative to the energy-intensive Haber-Bosch process. While direct electrocatalysis by a simple this compound has not been extensively reported, citric acid plays a crucial role as a chelating agent in the synthesis of more complex nickel-containing catalysts for ammonia synthesis.

In the preparation of quaternary metal nitrides like (Ni,M)₂Mo₃N (where M = Cu or Fe), a citrate-gel method is employed. rsc.orgsoton.ac.uk This method allows for the synthesis of single-phase solid solutions. The oxide intermediates formed from the citrate gel process can be converted to the active metal nitride catalyst in-situ under the ammonia synthesis gas stream (H₂/N₂). rsc.org These in-situ formed catalysts have shown higher activity for ammonia synthesis compared to those pre-nitrided in ammonia. rsc.orgsoton.ac.uk The rate of ammonia synthesis was found to be dependent on the composition and surface area of the resulting nitride catalyst. rsc.org

While the focus of these studies is on thermocatalytic ammonia synthesis, Ni₂Mo₃N has also been noted as an active electrocatalyst for ammonia synthesis. rsc.orgsoton.ac.uk The use of citric acid in the precursor synthesis is key to achieving the desired homogeneous, nanocrystalline structure of the final catalyst.

Additionally, citric acid has been used in the preparation of bimetallic copper/nickel nanoparticles on biochar, which have applications in catalysis, including nitrate reduction to ammonia. mdpi.com While this is not direct NRR, it highlights the utility of citrate-assisted synthesis for creating catalytically active nickel-containing materials for nitrogen-related chemical transformations.

General Aspects of Nickel Catalysis

Nickel's catalytic prowess stems from a combination of fundamental properties that distinguish it from other transition metals. acs.org As a first-row transition metal, it is relatively electropositive and has a small atomic radius, leading to short bond lengths with ligands. nih.gov This electropositivity facilitates oxidative addition, a key step in many catalytic cycles where the nickel center's oxidation state increases, for example, from Ni(0) to Ni(II). nih.gov This property allows nickel catalysts to activate even less reactive electrophiles like phenol (B47542) derivatives and aryl fluorides. nih.gov

Compared to its Group 10 counterpart, palladium, nickel exhibits several complementary features. For instance, reductive elimination can be more challenging in nickel complexes, while β-hydride elimination tends to be slower. acs.orgnih.gov This slower rate of β-hydride elimination is advantageous in reactions where this pathway is an undesirable side reaction. nih.gov

A defining characteristic of nickel is its access to multiple, readily available oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govsigmaaldrich.com While many reactions proceed through a typical Ni(0)/Ni(II) cycle, the accessibility of Ni(I) and Ni(III) states opens up different modes of reactivity, often involving radical mechanisms. nih.gov This allows for catalytic cycles based on Ni(I)/Ni(III) or even cycles where nickel remains in the Ni(I) state throughout. nih.govnih.gov This versatility enables nickel to catalyze a wide array of transformations, including cross-couplings, cyclizations, and multicomponent couplings, by coordinating with and activating unsaturated organic molecules. acs.org

**7.3.1. Activation of Small Molecules (CO, NO, H₂) **

The activation of small, abundant molecules such as carbon monoxide (CO), nitric oxide (NO), and hydrogen (H₂) is a critical area of catalysis with significant economic and ecological implications. nih.govacs.org Nickel complexes have demonstrated considerable potential in this field, largely due to the metal's ability to engage in multi-electron redox processes. osti.gov

In several catalytic cycles proposed for nickel-containing enzymes, the nickel(I) oxidation state plays a pivotal role in small-molecule activation. nih.govacs.org This has inspired synthetic chemists to explore the potential of complex nickel(I) units for these transformations. nih.govacs.org For example, nickel hydride pincer complexes have been investigated for the activation of nitrous oxide (N₂O), an isoelectronic molecule to carbon dioxide (CO₂). rsc.org A proposed pathway for N₂O activation involves the nucleophilic attack of a metal-bound hydride on the terminal nitrogen of N₂O. rsc.org

The activation of H₂ is another key process. Research has shown that nitrogen-doped carbon layers encapsulating nickel catalysts can promote the spontaneous dissociation of H₂. cas.cn Similarly, Frustrated Lewis Pairs (FLPs), which feature a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, can activate H₂ and other small molecules like CO and NO through the cooperative action of the Lewis centers. mdpi.com The design of polynuclear nickel architectures is a strategy aimed at mediating the multi-electron redox processes necessary for the efficient activation of small molecule substrates. osti.gov

Role of Nickel Centers and Ligand Tuning

The catalytic performance of a nickel complex is profoundly influenced by the electronic environment and steric properties of the nickel center, which can be precisely controlled by modifying the surrounding ligands. mdpi.com Ligands are crucial for stabilizing the active nickel species and influencing the reaction rate and selectivity through specific interactions in the transition state. incatt.nl

A wide variety of ligands are employed in nickel catalysis. Strong σ-donating ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), are often used in typical Ni(0)/Ni(II) catalytic cycles. incatt.nl In contrast, nitrogen-based ligands like bipyridines and pincer ligands are frequently preferred for radical-type reactions, as many of these ligands are redox-active and can stabilize open-shell paramagnetic nickel intermediates. incatt.nlrsc.org The strategy of using the redox capabilities of the ligand itself allows the nickel center to avoid unfavorable oxidation states, facilitating smooth catalysis. rsc.org

The choice of ligand can be tailored to achieve specific outcomes:

Phosphine (B1218219) Ligands: The steric and electronic properties of phosphine ligands can be easily tuned. incatt.nl For instance, bulky Buchwald-type phosphines have been studied to establish structure-reactivity relationships in nickel-catalyzed cross-coupling reactions. incatt.nl

N-Heterocyclic Carbene (NHC) Ligands: NHC–Ni catalysts often show improved activity and complementary selectivities compared to phosphine-based systems. nih.gov However, they can be sensitive to stoichiometry, and the strong σ-donating character of NHCs can make the reduction to the active Ni(0) or Ni(I) forms inefficient. nih.gov To address this, stable, well-defined NHC–Ni(0) precatalysts have been developed using electron-withdrawing alkenes as stabilizing ligands. nih.gov